Fenylbenzofuranen

Phenylbenzofurans are a class of organic compounds characterized by their aromatic structure, specifically featuring a benzene ring fused with a benzofuran moiety. These compounds exhibit unique chemical and physical properties due to the conjugation between the benzene ring and the heteroatom (usually oxygen) in the furan portion. Phenylbenzofurans find applications in various fields such as pharmaceuticals, where they can serve as potential drug candidates for certain diseases; in materials science, where their aromatic nature makes them useful for developing conductive polymers and electroactive compounds; and in agrochemicals, where they may act as fungicides or herbicides. Their synthesis often involves complex multistep processes requiring precise control over reaction conditions to ensure the formation of desired intermediates. The stability and reactivity of phenylbenzofurans make them versatile building blocks for diverse applications across multiple industries.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

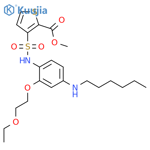

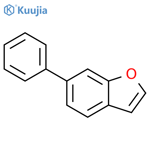

|

prenylcandidusin A | 1297472-18-4 | C25H24O6 |

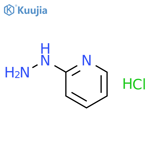

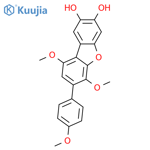

|

pterolinus A | 1297315-11-7 | C17H16O5 |

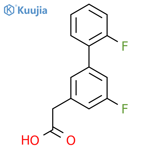

|

boletopsin B | 1226494-13-8 | C22H16O10 |

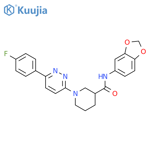

|

4-allyl-2-(2-methylbenzofuran-5-yl)phenol | 1416567-14-0 | C18H16O2 |

|

6-Phenyl-1-benzofuran | 35664-69-8 | C14H10O |

|

2,3-Dibenzofurandiol, 6,9-dimethoxy-7-(4-methoxyphenyl)- | 267007-58-9 | C21H18O6 |

|

Benzofuran, 2-methyl-3-phenyl- | 33104-08-4 | C15H12O |

|

1-Phenyldibenzofuran | 63317-69-1 | C18H12O |

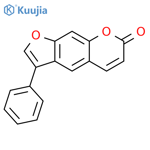

|

7H-Furo[3,2-g][1]benzopyran-7-one, 3-phenyl- | 68454-20-6 | C17H10O3 |

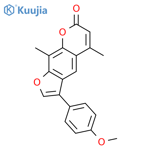

|

3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one | 479351-64-9 | C20H16O4 |

Gerelateerde literatuur

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

Aanbevolen leveranciers

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

atkchemicaFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten